![molecular formula C21H27N5O B5140234 N-({2-[4-(2-pyridinyl)-1-piperazinyl]-3-pyridinyl}methyl)cyclopentanecarboxamide](/img/structure/B5140234.png)
N-({2-[4-(2-pyridinyl)-1-piperazinyl]-3-pyridinyl}methyl)cyclopentanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-({2-[4-(2-pyridinyl)-1-piperazinyl]-3-pyridinyl}methyl)cyclopentanecarboxamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is commonly referred to as NPC1161B, and it is a type of cyclopentanecarboxamide derivative that has been developed as a potential therapeutic agent for various diseases.
Mecanismo De Acción
The mechanism of action for NPC1161B is complex and involves several pathways. This compound has been shown to inhibit the activity of certain enzymes and proteins in the body, which can lead to a variety of physiological effects. NPC1161B has been shown to have anti-inflammatory, anti-cancer, and neuroprotective effects, among others.
Biochemical and Physiological Effects:
NPC1161B has been shown to have a variety of biochemical and physiological effects. This compound has been shown to inhibit the activity of certain enzymes and proteins in the body, which can lead to a variety of effects. NPC1161B has been shown to have anti-inflammatory, anti-cancer, and neuroprotective effects, among others. Additionally, research has shown that NPC1161B can affect the expression of certain genes in the body, which can lead to changes in cellular function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using NPC1161B in lab experiments is that it has been shown to have a variety of effects on the body, which makes it a useful tool for studying various physiological processes. Additionally, NPC1161B has been shown to be relatively stable and easy to work with in lab settings. However, one limitation of using NPC1161B in lab experiments is that it can be difficult to obtain and synthesize, which can limit its use in certain settings.
Direcciones Futuras
There are many future directions for research on NPC1161B. One area of research could focus on the potential therapeutic applications of this compound for various diseases. Additionally, research could focus on the mechanisms of action of NPC1161B and how it affects cellular function. Finally, research could focus on developing new synthesis methods for NPC1161B that are more efficient and cost-effective.
Métodos De Síntesis
The synthesis method for NPC1161B involves several steps. First, 4-(2-pyridinyl)-1-piperazine is reacted with 2-bromo-3-pyridinylmethanol to form the intermediate product. Next, this intermediate product is reacted with cyclopentanecarboxylic acid chloride to form NPC1161B. The overall synthesis method for NPC1161B is complex and involves several steps, but it has been successfully synthesized by researchers.
Aplicaciones Científicas De Investigación
NPC1161B has been studied for its potential applications in scientific research, particularly in the field of medicine. This compound has been shown to have potential therapeutic effects for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Research has also shown that NPC1161B can be used as a tool to study the function of certain proteins and enzymes in the body.
Propiedades
IUPAC Name |
N-[[2-(4-pyridin-2-ylpiperazin-1-yl)pyridin-3-yl]methyl]cyclopentanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5O/c27-21(17-6-1-2-7-17)24-16-18-8-5-11-23-20(18)26-14-12-25(13-15-26)19-9-3-4-10-22-19/h3-5,8-11,17H,1-2,6-7,12-16H2,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZJDJWYLFBHJGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NCC2=C(N=CC=C2)N3CCN(CC3)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

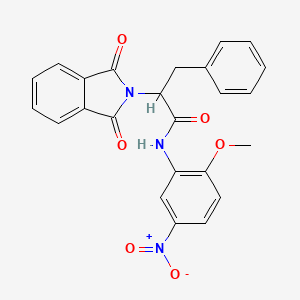
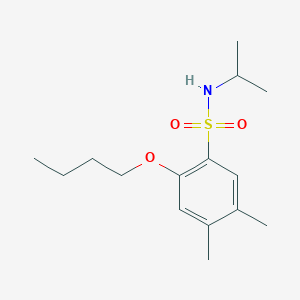
![3-(1,3-benzodioxol-5-yl)-5-[3-(methylthio)propanoyl]-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5140169.png)
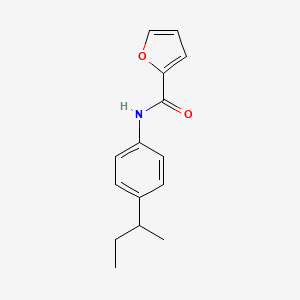
![7-(3-chloro-4-fluorophenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5140191.png)
![2-[5-(3,4-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B5140199.png)
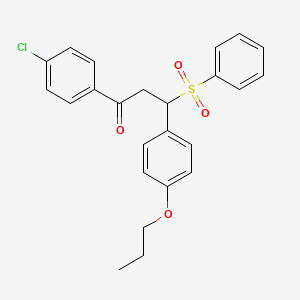
![9-[4-(2,6-dimethyl-1-piperidinyl)butyl]-9H-carbazole hydrochloride](/img/structure/B5140218.png)
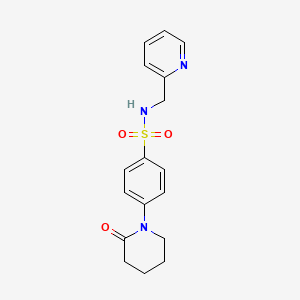
![methyl 4-(5-{[3-(3-methylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoate](/img/structure/B5140235.png)
![N-(2-bromo-4,5-dimethylphenyl)-2-({5-[3-(2,4-dichlorophenoxy)propyl]-1,3,4-oxadiazol-2-yl}thio)acetamide](/img/structure/B5140242.png)
![2-[4-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-1-piperazinyl]ethanol](/img/structure/B5140243.png)
![9-oxo-N-(3-pyridinylmethyl)-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide](/img/structure/B5140256.png)
![2-(4-chlorophenyl)-3-{2-[2-(2-methylphenoxy)ethoxy]ethyl}-4(3H)-quinazolinone](/img/structure/B5140258.png)